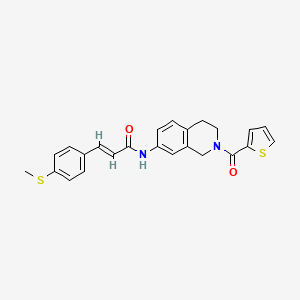

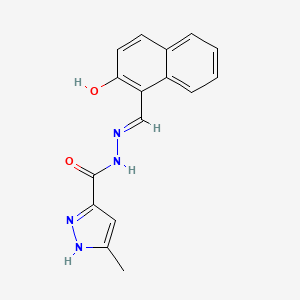

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an acrylamide derivative, containing a thiophene-2-carbonyl group and a tetrahydroisoquinoline group. Acrylamides are organic compounds that are used in various industrial processes and have been studied for their potential health effects . Thiophene is a heterocyclic compound that is used in research and drug discovery . Tetrahydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound, which is often found in alkaloids and is used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a double bond (indicated by the “E” configuration), a methylthio group attached to a phenyl ring, a thiophene-2-carbonyl group, and a tetrahydroisoquinoline group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The acrylamide group could potentially undergo polymerization or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Tyrosine Kinase Inhibitors

Compounds structurally related to "(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide" have been studied as tyrosine kinase inhibitors. These inhibitors target the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that drive cancer cell proliferation and survival. The research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, for instance, demonstrates the critical role of the acrylamide moiety in achieving potent, irreversible inhibition of EGFR. These findings underscore the compound's relevance in the development of new anticancer therapies (Smaill et al., 2001).

Antitumor Agents

Quinolinyl acrylate derivatives, which share a core structural similarity with the compound , have shown promise as antitumor agents. A study involving a series of new quinolinyl acrylate derivatives evaluated against human prostate cancer cells in vitro and in vivo revealed significant antitumor activity. This suggests the potential utility of the compound in the design and development of new chemotherapeutic agents (Rodrigues et al., 2012).

Dopamine D3 Receptor Ligands

Research on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound , has led to the development of novel, selective dopamine D3 receptor antagonists. These compounds are of interest for their potential therapeutic applications in treating neuropsychiatric disorders, including drug addiction and schizophrenia. The ability to fine-tune the arylamide and tetrahydroisoquinoline substructures for improved selectivity and affinity highlights the compound's relevance in neuroscience research (Mach et al., 2004).

Organic Synthesis and Medicinal Chemistry Building Blocks

The compound , with its acrylamide functionality and heterocyclic components, serves as a valuable building block in organic synthesis. Its structural features enable its use in constructing complex molecules with potential biological activities. Research into similar structures has led to the synthesis of diverse heterocyclic compounds, including isoquinolines and tetrahydroisoquinolines, which are key scaffolds in medicinal chemistry (Dyachenko & Vovk, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals, given the presence of the thiophene and tetrahydroisoquinoline groups, which are found in many biologically active compounds .

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S2/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-11,14-15H,12-13,16H2,1H3,(H,25,27)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPLGMDHDGPODU-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2835531.png)

![2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile](/img/structure/B2835533.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)

![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)